(5E)-5-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione
Overview
Description
The compound “(5E)-5-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione” is a complex organic molecule. It features a combination of aromatic rings, a diazinane ring, and various functional groups, including a fluorophenyl group and a hydroxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the diazinane ring and the introduction of the fluorophenyl and hydroxyphenyl groups. Typical synthetic routes might include:
Formation of the Diazinane Ring: This could involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Aromatic Groups: The fluorophenyl and hydroxyphenyl groups might be introduced through nucleophilic substitution reactions or via coupling reactions such as Suzuki or Heck coupling.
Final Assembly: The final step would involve the condensation of the naphthalenyl and diazinane moieties under controlled conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The diazinane ring can be reduced under hydrogenation conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced diazinane derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as a pharmaceutical agent, given the presence of bioactive functional groups.
Medicine
In medicine, similar compounds are often explored for their potential as drugs, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In industry, such compounds might be used in the development of new materials with unique properties, such as polymers or electronic materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with aromatic rings and functional groups like hydroxy and fluorophenyl groups can interact with proteins, enzymes, or receptors, modulating their activity. The diazinane ring might also play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione
- (5E)-5-[[2-[(2-bromophenyl)methoxy]naphthalen-1-yl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione
Uniqueness
The presence of the fluorophenyl group in the compound makes it unique compared to its chlorinated or brominated analogs. Fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its biological activity or stability.
Properties
IUPAC Name |
(5E)-5-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19FN2O5/c29-24-8-4-2-6-18(24)16-36-25-14-9-17-5-1-3-7-21(17)22(25)15-23-26(33)30-28(35)31(27(23)34)19-10-12-20(32)13-11-19/h1-15,32H,16H2,(H,30,33,35)/b23-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUPHZGGTYKYQZ-HZHRSRAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)O)OCC5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)O)OCC5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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